
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMTS and is known for its unique chemical and physical properties.
作用機序
The mechanism of action of DMTS is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and cancer development. DMTS has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
DMTS has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing oxidative stress. DMTS has also been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One of the main advantages of using DMTS in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the mechanisms of inflammation and cancer development. However, one limitation of using DMTS is its potential toxicity, which can vary depending on the dose and duration of exposure.
将来の方向性
There are several future directions for research on DMTS, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Additionally, researchers may explore the use of DMTS in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects. Finally, future studies may investigate the potential use of DMTS as a diagnostic tool for detecting inflammation and cancer.
合成法
DMTS can be synthesized using various methods, including the reaction of 2-thiophenesulfonic acid with N,N-dimethyl-5-(bromomethyl)-2,3,4,5-tetramethyl-1,8-naphthyridin-4-amine in the presence of a base. The product obtained is then treated with an acid to yield DMTS.
科学的研究の応用
DMTS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicine, where DMTS has been shown to exhibit anti-inflammatory and anti-cancer properties. DMTS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide |
|---|---|
分子式 |
C23H29NO5S2 |
分子量 |
463.6 g/mol |
IUPAC名 |
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C23H29NO5S2/c1-22(2)9-13(25)19-15(11-22)29-16-12-23(3,4)10-14(26)20(16)21(19)17-7-8-18(30-17)31(27,28)24(5)6/h7-8,21H,9-12H2,1-6H3 |
InChIキー |
ZPABZGTUJDBGFY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)S(=O)(=O)N(C)C)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)S(=O)(=O)N(C)C)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
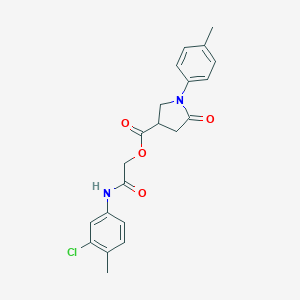
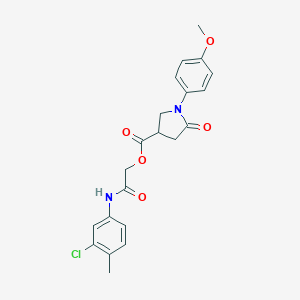

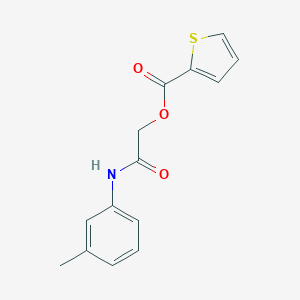
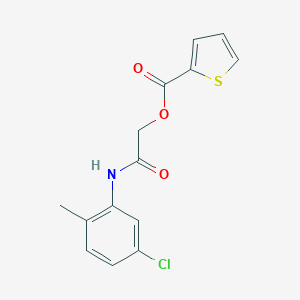
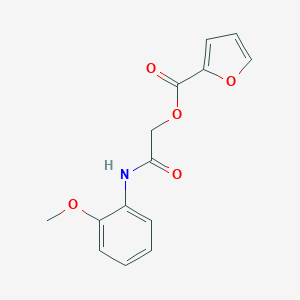

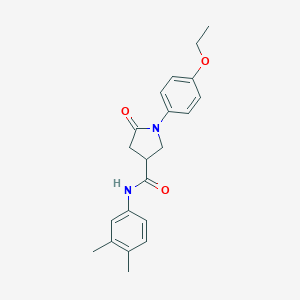


![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)